Cas no 1398-78-3 (Cucurbitacin E 2-O-Glucoside (Elaterinide))

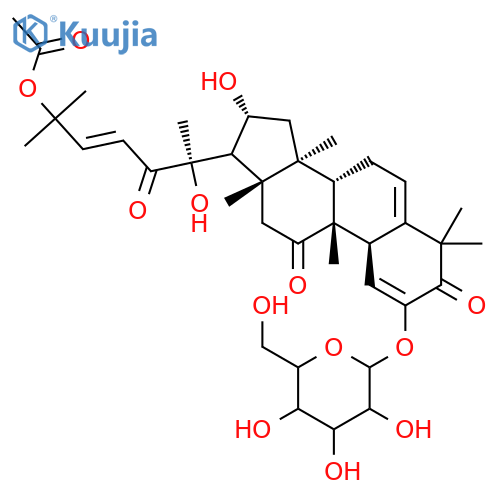

1398-78-3 structure

商品名:Cucurbitacin E 2-O-Glucoside (Elaterinide)

CAS番号:1398-78-3

MF:C38H54O13

メガワット:718.827573299408

MDL:MFCD00046215

CID:1123947

Cucurbitacin E 2-O-Glucoside (Elaterinide) 化学的及び物理的性質

名前と識別子

-

- Cucurbitacin E-2-O-Glucoside

- [(E,6R)-6-hydroxy-6-[(8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta

- colocynthin

- Coloside A

- Cueg

- EINECS 215-745-9

- Elaterinide

- 2-β-glucopyranoside

- Elaterin

- Gratiotoxin

- Cocillana

- α-Elaterin 2-D-glucopyranoside

- alpha-Elaterin 2-D-glucopyranoside

- 2-O-β-D-Glucopyranosylcucurbitacin E

- Cucurbitacin E 2-O-Glucoside (Elaterinide)

-

- MDL: MFCD00046215

- InChIKey: QKEJRKXVLGOJMB-YYBMGDPWSA-N

計算された属性

- せいみつぶんしりょう: 718.35600

じっけんとくせい

- 密度みつど: 1.35±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 158-160 ºC

- ようかいど: Insuluble (2.8E-3 g/L) (25 ºC),

- PSA: 217.35000

- LogP: 1.44870

- ひせんこうど: D +50° (c = 0.4 in ethanol)

Cucurbitacin E 2-O-Glucoside (Elaterinide) セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H300

- 警告文: MissingPhrase-N15.00950417

- 危険物輸送番号:UN 2811 6.1 / PGII

- WGKドイツ:1

- 危険カテゴリコード: 25

- セキュリティの説明: 45

- RTECS番号:RC6192500

-

危険物標識:

- ちょぞうじょうけん:−20°C

Cucurbitacin E 2-O-Glucoside (Elaterinide) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C838805-1mg |

Cucurbitacin E 2-O-Glucoside (Elaterinide) |

1398-78-3 | 1mg |

$201.00 | 2023-05-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00148-1MG |

Elaterinide |

1398-78-3 | 1mg |

¥3123.95 | 2023-09-14 | ||

| PhytoLab | 89613-1000mg |

Cucurbitacin E-2-O-glucoside |

1398-78-3 | ≥ 98.0 % | 1000mg |

€18600 | 2023-10-25 | |

| TRC | C838805-10mg |

Cucurbitacin E 2-O-Glucoside (Elaterinide) |

1398-78-3 | 10mg |

$1568.00 | 2023-05-18 | ||

| TRC | C838805-5mg |

Cucurbitacin E 2-O-Glucoside (Elaterinide) |

1398-78-3 | 5mg |

$913.00 | 2023-05-18 | ||

| PhytoLab | 89613-50mg |

Cucurbitacin E-2-O-glucoside |

1398-78-3 | ≥ 98.0 % | 50mg |

€1116 | 2023-10-25 | |

| PhytoLab | 89613-500mg |

Cucurbitacin E-2-O-glucoside |

1398-78-3 | ≥ 98.0 % | 500mg |

€9920 | 2023-10-25 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89613-10MG |

1398-78-3 | 10MG |

¥6306.22 | 2023-01-14 | |||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89613-10MG |

Cucurbitacin E 2-O-Glucoside (Elaterinide) |

1398-78-3 | 10mg |

¥4241.79 | 2025-01-16 | ||

| TRC | C838805-25mg |

Cucurbitacin E 2-O-Glucoside (Elaterinide) |

1398-78-3 | 25mg |

$ 1800.00 | 2023-09-08 |

Cucurbitacin E 2-O-Glucoside (Elaterinide) 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

1398-78-3 (Cucurbitacin E 2-O-Glucoside (Elaterinide)) 関連製品

- 79439-85-3(Picras-1-en-21-oicacid, 15-[[(2E)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]-13,20-epoxy-2-(b-D-glucopyranosyloxy)-11,12-dihydroxy-3,16-dioxo-,methyl ester, (11b,12a,15b)- (9CI))

- 95258-16-5(methyl (11beta,12alpha,13xi,15beta)-2-(beta-D-glucopyranosyloxy)-11,12-dihydroxy-15-{[(2E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy}-3,16-dioxo-13,20-epoxypicras-1-en-21-oate)

- 99132-97-5(methyl (11beta,12alpha,13xi,15beta)-3-(beta-D-glucopyranosyloxy)-11,12-dihydroxy-15-{[(2E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy}-2,16-dioxo-13,20-epoxypicras-3-en-21-oate)

- 95258-17-6(methyl (11beta,12alpha,13xi,15beta)-15-{[(2E)-4-(acetyloxy)-3,4-dimethylpent-2-enoyl]oxy}-2-(beta-D-glucopyranosyloxy)-11,12-dihydroxy-3,16-dioxo-13,20-epoxypicras-1-en-21-oate)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:1398-78-3)Colocynthin

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ